molecular formula C14H16N2 B14673501 2-Ethyl-2-methyl-2,3-dihydroperimidine CAS No. 43057-68-7

2-Ethyl-2-methyl-2,3-dihydroperimidine

Cat. No.: B14673501
CAS No.: 43057-68-7
M. Wt: 212.29 g/mol
InChI Key: QOYINWMUFFDLBI-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-2,3-dihydroperimidine is a derivative of the perimidine heterocycle, a tricyclic framework known for its unique electronic properties and significant potential in various research fields. Perimidines are fascinating to researchers due to their amphoteric chemical behavior, displaying characteristics of both π-excessive and π-deficient systems, which makes them valuable scaffolds in medicinal chemistry and materials science . In life sciences research, perimidine derivatives have been extensively explored for their biological activities. Studies have shown that compounds based on this core structure can exhibit a range of pharmacological properties, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant activities . Their ability to interact with different proteins and complex with metals underpins their utility in developing new therapeutic agents and biochemical probes . Beyond biomedical applications, the perimidine structure is also of great interest in materials science. Its distinct behavior under light makes it suitable for use in photo sensors, photochemical memory devices, and as a coloring agent in dyes for fibers and plastics . Furthermore, it finds application in polymer chemistry and as a corrosion inhibitor . As a building block, 2-Ethyl-2-methyl-2,3-dihydroperimidine provides researchers with a versatile intermediate for further chemical diversification. The perimidine nucleus can be functionalized at various positions, allowing for the synthesis of a wide array of complex molecules for structure-activity relationship (SAR) studies or the creation of novel functional materials . This product is intended for chemical and life science research applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

43057-68-7

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-ethyl-2-methyl-1,3-dihydroperimidine

InChI

InChI=1S/C14H16N2/c1-3-14(2)15-11-8-4-6-10-7-5-9-12(16-14)13(10)11/h4-9,15-16H,3H2,1-2H3

InChI Key

QOYINWMUFFDLBI-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC3=C2C(=CC=C3)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-2,3-dihydroperimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzylamine with an aldehyde or ketone, followed by cyclization to form the perimidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-2-methyl-2,3-dihydroperimidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-2,3-dihydroperimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of 2-Ethyl-2-methyl-2,3-dihydroperimidine.

Scientific Research Applications

2-Ethyl-2-methyl-2,3-dihydroperimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-2,3-dihydroperimidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydroperimidine
  • 2-Ethyl-2,3-dihydroperimidine
  • 2,3-Dihydroperimidine

Uniqueness

2-Ethyl-2-methyl-2,3-dihydroperimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

2-Ethyl-2-methyl-2,3-dihydroperimidine is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

The compound is characterized by its specific substitution pattern, which influences its reactivity and biological properties. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit different biological activities.

The biological activity of 2-Ethyl-2-methyl-2,3-dihydroperimidine is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important enzyme involved in cellular signaling pathways. The compound demonstrated submicromolar inhibitory activity against PTP1B, indicating its potential as a therapeutic agent for diseases related to insulin resistance and obesity .

Antimicrobial Activity

Research has indicated that derivatives of 2-Ethyl-2-methyl-2,3-dihydroperimidine possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. This property makes it a candidate for further development in cancer therapy .

Study on Protein Tyrosine Phosphatase Inhibition

A study focused on synthesizing a series of 1H-2,3-dihydroperimidine derivatives revealed that specific modifications to the structure enhanced inhibitory potency against PTP1B. Compounds with varying functional groups were tested, and some exhibited IC50 values in the micromolar range, showcasing the importance of structure-activity relationships (SAR) in drug design .

Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of several derivatives derived from 2-Ethyl-2-methyl-2,3-dihydroperimidine. The results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting the notion that this compound could be developed into a new class of antimicrobial agents.

Comparative Analysis

Compound NameBiological ActivityIC50 (μM)Notes
2-Ethyl-2-methyl-2,3-dihydroperimidine PTP1B Inhibitor8.34 ± 1.07Selective over TCPTP
1H-2,3-Dihydroperimidine Derivatives AntimicrobialVariesEffective against multiple bacterial strains
Similar Compounds (e.g., 2-Methyl-2,3-dihydroperimidine) VariesVariesDifferent reactivity and stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-2-methyl-2,3-dihydroperimidine, and how can impurities be minimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted amines and carbonyl compounds under acidic or basic conditions. For example, analogous heterocyclic compounds (e.g., ethylphenidate hydrochloride) are synthesized via esterification and cyclization steps . To minimize impurities like unreacted intermediates or by-products, use gradient purification techniques such as column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. For example, ethyl and methyl groups should show distinct triplet (δ ~1.2 ppm) and singlet (δ ~1.5 ppm) signals in 1H^1H-NMR.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ ion).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% recommended for pharmaceutical relevance) .

Q. What protocols are critical for handling hygroscopic or light-sensitive derivatives of this compound?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C. Pre-dry solvents (e.g., molecular sieves for THF) and use gloveboxes for moisture-sensitive reactions. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for proton exchange.
  • DFT calculations : Compare theoretical (e.g., Gaussian) and experimental chemical shifts to validate tautomeric forms.
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities .

Q. What experimental designs are optimal for studying the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : Design stress-testing experiments:

  • Oxidative : Expose to 3% H2_2O2_2 in acetic acid at 40°C for 24h.
  • Photolytic : Use a xenon lamp (ICH Q1B guidelines) with UV-vis monitoring.
  • Analyze degradation products via LC-MS/MS and quantify using external calibration curves. Compare degradation pathways to structurally similar compounds (e.g., pyridine derivatives) .

Q. How can computational modeling predict reactivity or interaction mechanisms of this compound?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., ring-opening under acidic conditions).
  • Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across studies?

  • Methodological Answer : Use meta-analysis frameworks:

  • Cohen’s d or Hedge’s g : Quantify effect sizes across datasets.
  • Random-effects models : Account for heterogeneity in experimental conditions (e.g., cell lines, assay protocols).
  • Sensitivity analysis : Identify outliers or confounding variables (e.g., solvent polarity in in vitro assays) .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), spectral assignments (NMR), and degradation rates.
  • Figures : Use Arrhenius plots for stability studies and molecular orbital diagrams for computational results.
  • Critical Analysis : Discuss limitations (e.g., solvent interference in UV-vis) and propose iterative refinements to experimental design .

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